Deoxyfuconojirimycin hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deoxyfuconojirimycin hydrochloride involves several steps, including the formation of the iminosugar core and subsequent functionalization. One common synthetic route includes the use of N-alkyl-, N-phenylalkyl, and cyclic isourea derivatives of 5a-carba-alpha-DL-fucopyranosylamine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Deoxyfuconojirimycin hydrochloride primarily undergoes substitution reactions due to its iminosugar structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound are typically derivatives of the iminosugar core. These derivatives can have varying functional groups that enhance or modify the inhibitory activity of the compound.
Scientific Research Applications
Deoxyfuconojirimycin hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Deoxyfuconojirimycin hydrochloride exerts its effects by inhibiting glycosidase enzymes, particularly α-L-fucosidases . This inhibition interferes with the glycosylation process, which is crucial for the proper folding and function of glycoproteins . The compound’s action aids in elucidating the complex pathways of host-virus interactions and the potential interruption of these processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Deoxynojirimycin hydrochloride
- 1-Deoxymannojirimycin hydrochloride
- N-Butyldeoxynojirimycin
- 2-Deoxy-D-glucose
- NN-DNJ
- Kifunensine
Uniqueness
Deoxyfuconojirimycin hydrochloride is unique due to its specific and competitive inhibition of α-L-fucosidases . This specificity makes it a valuable tool in studying glycoprotein processing and maturation, as well as in exploring the synthesis and function of glycolipids and glycoproteins .
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H/t3-,4+,5+,6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBWMUIVLOMIL-NQZVPSPJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(CN1)O)O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210174-73-5 | |
Record name | (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-triol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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